

comparative studies of CR-1-30-B in different species

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Compound of Interest

Compound Name: CR-1-30-B

Cat. No.: B8217996

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A Comprehensive Comparative Guide to Complement Receptor 1 (CR1/CD35)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Complement Receptor 1 (CR1), likely referenced as **CR-1-30-B**, across different species. CR1 is a crucial membrane protein that plays a central role in regulating the complement system, a key component of the innate immune response. The "-30-" in the query likely alludes to the 30 Complement Control Protein (CCP) repeats that form the extracellular domain of the most common human CR1 variant, while "-B" may refer to its B-cell regulatory functions or the C3b-binding activity of its Long Homologous Repeat B (LHR-B). This guide details its performance, supported by experimental data, and compares it with other complement regulatory proteins.

Comparative Analysis of CR1 Structure and Function

CR1 exhibits significant structural and functional variations across species, primarily between primates and other mammals. In humans, CR1 is a large single-chain transmembrane glycoprotein encoded by the CR1 gene. In contrast, mice produce two forms of complement receptors, CR1 and CR2, from a single Cr2 gene through alternative splicing.^{[1][2]} This fundamental genetic difference underlies many of the observed functional distinctions.

The primary functions of CR1 are the binding of complement components C3b and C4b, acting as a cofactor for their degradation by Factor I, and accelerating the decay of C3 and C5

convertases.[3][4] It is also involved in the clearance of immune complexes and pathogens, and the regulation of B-cell responses.

Data Presentation

Table 1: Comparison of CR1 Characteristics in Different Species

Feature	Human	Mouse	Other Primates (e.g., Chimpanzee, Rhesus Monkey)
Gene	CR1	Cr2 (alternative splicing with Cr2)	CR1 or CR1-like
Major Isoform Size (kDa)	~220 (most common variant)	~200	Variable (55-75 kDa or 130-165 kDa on erythrocytes)
Erythrocyte Expression	Yes (100-1000 molecules/cell)	No	Yes (10 to 100-fold higher than humans)
Primary Ligands	C3b, C4b, C1q	C3b, C4b	C3b, C4b

Table 2: Binding Affinities of Human CR1 and its Domains to C3b and C4b

CR1 Variant/Domain	Ligand	Binding Affinity (KD, nM)	Method
Soluble CR1 (sCR1)	C3b (dimer)	1.8	Radioligand Binding
Soluble CR1 (sCR1)	C4b (dimer)	12	Radioligand Binding
LHR-B	C3b	336.6 ± 28.8	In-solution affinity
LHR-A	C4b	1231.0 ± 116.9	In-solution affinity
LHR-BC	C3b	78.2 ± 10.4	In-solution affinity
LHR-AB	C4b	530.2 ± 32.1	In-solution affinity

Table 3: Comparison of Human CR1 with Other Complement Regulatory Proteins

Protein	Primary Ligand(s)	Key Function(s)	Apparent Association Constant (appKa) for C3b,Bb (μM^{-1})
CR1 (CD35)	C3b, C4b	Decay acceleration, Factor I cofactor, Immune complex clearance	1
DAF (CD55)	C3/C5 convertases	Decay acceleration	0.91
MCP (CD46)	C3b, C4b	Factor I cofactor	Not directly comparable
Factor H	C3b	Alternative pathway regulation, Factor I cofactor	2.9
CR2 (CD21)	iC3b, C3dg, Epstein-Barr virus	B-cell activation and development	Not applicable

Experimental Protocols

Quantification of Erythrocyte CR1 Density by Flow Cytometry

This method determines the number of CR1 molecules on red blood cells.

Methodology:

- Sample Preparation: Collect whole blood in EDTA-containing tubes. Prepare a 1:10 dilution of the blood in PBS containing 1% BSA.
- Immunostaining:
 - Transfer 100 μL of the diluted erythrocytes to a microfuge tube and centrifuge to pellet the cells.

- Discard the supernatant and add 20 μ L of a biotinylated anti-CR1 monoclonal antibody (e.g., J3D3 at 0.5 μ g/ μ L) directly to the cell pellet. For a negative control, add 20 μ L of PBS-BSA buffer alone.
- Gently mix and incubate for 45 minutes at 4°C.
- Wash the cells twice with 1 mL of cold PBS-BSA.
- Resuspend the pellet in 20 μ L of phycoerythrin (PE)-conjugated streptavidin and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1 mL of cold PBS-BSA.
- Resuspend the final cell pellet in 500 μ L of PBS for analysis.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the erythrocyte population using forward and side scatter plots.
 - Measure the mean fluorescence intensity (MFI) of the PE signal for the gated population.
- Quantification:
 - Generate a standard curve using erythrocytes with known CR1 densities (calibrators).
 - Plot the MFI of the calibrators against their known CR1 density.
 - Determine the CR1 density of the unknown samples by interpolating their MFI values on the standard curve.

CR1-Mediated Phagocytosis Assay

This assay measures the ability of phagocytic cells (e.g., macrophages) to engulf particles opsonized with complement via CR1.

Methodology:

- Cell Culture: Plate macrophages (e.g., primary human monocyte-derived macrophages) in a 24-well plate with glass coverslips and culture until adherent.
- Opsonization of Particles:
 - Use sheep red blood cells (SRBCs) or zymosan beads as particles.
 - To opsonize with C3b, incubate the particles with a source of complement (e.g., C5-deficient serum to prevent lysis) and anti-particle IgM antibodies.
- Phagocytosis:
 - Wash the cultured macrophages with warm media.
 - Add the opsonized particles to the macrophage-containing wells at a specific particle-to-cell ratio (e.g., 10:1).
 - Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis. As a control for non-specific binding, perform an incubation at 4°C.
- Quantification:
 - Microscopy:
 - Wash the wells extensively with cold PBS to remove non-ingested particles.
 - Fix the cells with paraformaldehyde and stain the nuclei with DAPI.
 - Visualize under a fluorescence microscope. The number of ingested fluorescent particles per cell can be counted.
 - Flow Cytometry:
 - Use fluorescently labeled particles (e.g., pHrodo-conjugated zymosan, which fluoresces in the acidic environment of the phagosome).
 - After incubation, detach the macrophages using a gentle enzyme like TrypLE.

- Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the MFI, which correspond to the extent of phagocytosis.

Decay-Accelerating Activity (DAA) Assay

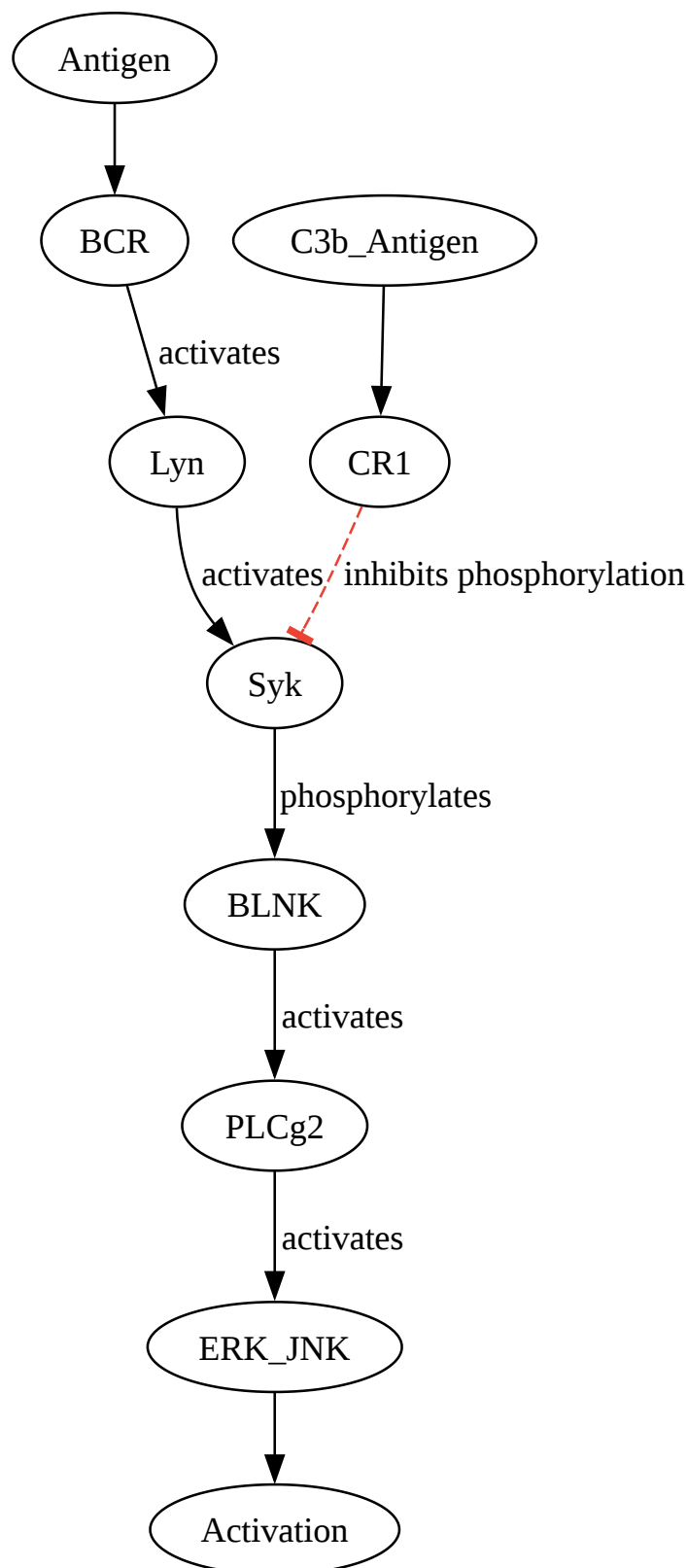
This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

Methodology:

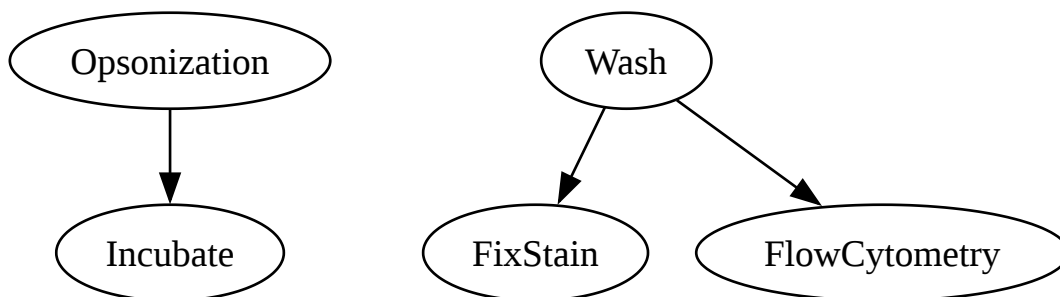
- Preparation of C3 Convertase:
 - The classical pathway C3 convertase (C4b2a) is typically assembled on antibody-sensitized sheep erythrocytes (EA).
 - Incubate EA with purified C1 and C4 to generate EAC14b cells.
 - Add purified C2 to form EAC14b2a.
- Decay Acceleration:
 - Incubate the EAC14b2a cells with varying concentrations of purified soluble CR1 or a control buffer for a specific time at 30°C.
- Measurement of Remaining Convertase Activity:
 - After the decay step, add a source of C3 and other late complement components (e.g., C3-C9 or guinea pig serum diluted in EDTA to block further convertase formation).
 - Incubate to allow for lysis of the erythrocytes.
 - Quantify the hemoglobin release by measuring the absorbance of the supernatant at 414 nm.
- Data Analysis:
 - Calculate the percentage of hemolysis for each concentration of CR1.
 - The DAA is inversely proportional to the amount of hemolysis. Plot the percentage of inhibition of lysis against the CR1 concentration to determine the specific activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows



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